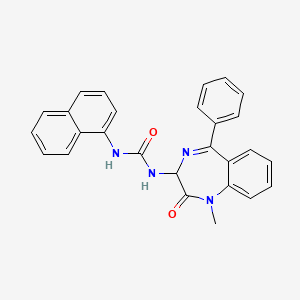

3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-(naphthalen-1-yl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-3-naphthalen-1-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N4O2/c1-31-23-17-8-7-15-21(23)24(19-11-3-2-4-12-19)29-25(26(31)32)30-27(33)28-22-16-9-13-18-10-5-6-14-20(18)22/h2-17,25H,1H3,(H2,28,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNQPWPDJDOCTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-(naphthalen-1-yl)urea is a member of the benzodiazepine family, which is known for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 408.45 g/mol. The structure features a benzodiazepine core linked to a naphthyl urea moiety, which is crucial for its biological interactions.

GABA Receptor Modulation

Benzodiazepines typically exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptors. They enhance the inhibitory effects of GABA by increasing the frequency of chloride channel opening events. This leads to increased neuronal inhibition, making these compounds effective as anxiolytics and sedatives.

Other Receptor Interactions

Recent studies suggest that this compound may also interact with other receptors, such as:

- Serotonin Receptors : Potential anxiolytic effects through modulation of serotonin pathways.

- Dopamine Receptors : Possible implications in mood regulation and psychotropic effects.

Anxiolytic Activity

Preclinical studies have demonstrated that the compound exhibits significant anxiolytic properties in animal models. The efficacy was evaluated using standard behavioral tests such as the elevated plus maze and open field tests.

Antidepressant Effects

In addition to anxiolytic properties, there is emerging evidence suggesting antidepressant-like effects. Studies have shown that administration can lead to increased levels of neurotrophic factors, which are critical for neuronal health and resilience.

Study 1: Anxiolytic Effects

A study conducted on rodents indicated that the compound significantly reduced anxiety-like behaviors compared to control groups. The results were statistically significant (p < 0.05), demonstrating its potential as an anxiolytic agent.

| Parameter | Control Group | Compound Group |

|---|---|---|

| Time spent in open arms (s) | 30 ± 5 | 60 ± 10 |

| Number of entries in open arms | 5 ± 2 | 12 ± 3 |

Study 2: Antidepressant Activity

Another investigation assessed the antidepressant potential using the forced swim test (FST). The compound-treated group showed a significant reduction in immobility time, indicating enhanced mood-related behaviors.

| Parameter | Control Group | Compound Group |

|---|---|---|

| Immobility time (s) | 120 ± 15 | 75 ± 10 |

Q & A

Basic: What methodological approaches are recommended for optimizing the synthesis of this compound?

To optimize synthesis, systematically vary reaction parameters (e.g., solvent choice, temperature, catalyst loading) using Design of Experiments (DOE). Evidence from analogous benzodiazepine derivatives (e.g., reaction steps in ) suggests using dimethylformamide (DMF) under controlled phosphorous oxychloride addition at 0°C, followed by heating to 90°C. Purification via recrystallization (ethanol/water mixtures) or column chromatography is critical to isolate intermediates and final products . Separation technologies like membrane filtration (, RDF2050104) may enhance yield by removing unreacted precursors. Monitor purity using HPLC or TLC at each step to identify bottlenecks.

Basic: What spectroscopic and analytical techniques are essential for structural confirmation?

Key techniques include:

- 1H-NMR : Resolve aromatic protons and dihydrobenzodiazepine ring conformation (e.g., δ 7.2–8.5 ppm for naphthyl protons; ).

- IR Spectroscopy : Confirm urea C=O stretches (~1640–1680 cm⁻¹) and benzodiazepine ring vibrations .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₃₀H₂₄N₄O₃ requires exact mass ±0.001 Da).

- X-ray Crystallography : Resolve stereochemistry if crystalline forms are obtained (see for analogous crystalline salt characterization).

Advanced: How can computational modeling elucidate the compound’s binding mechanisms or pharmacokinetic properties?

Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., GABA receptors, common for benzodiazepines). Perform density functional theory (DFT) calculations to map electron density around the urea moiety, which may influence hydrogen bonding. Molecular dynamics simulations (GROMACS) can assess stability in lipid bilayers for permeability predictions. Validate models against experimental bioactivity data (e.g., IC₅₀ values) to refine force field parameters .

Advanced: How should researchers address contradictions in bioactivity data across studies?

Contradictions may arise from:

- Impurity profiles : Re-characterize batches using LC-MS to rule out byproducts ().

- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) per ’s training in chemical biology methods.

- Receptor heterogeneity : Use isoform-specific assays (e.g., GABA-A α1 vs. α5 subunits). Apply statistical tools (ANOVA with post-hoc tests) to distinguish outliers . Link discrepancies to theoretical frameworks (e.g., allosteric modulation vs. competitive binding; ).

Advanced: What strategies are effective for studying metabolic stability and in vivo pharmacokinetics?

- In vitro assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor urea bond hydrolysis via LC-MS/MS.

- In vivo studies : Administer via IV/PO routes in rodent models; collect plasma/tissue samples at timed intervals. Apply compartmental modeling (e.g., NONMEM) to calculate AUC, half-life, and bioavailability.

- Tracer studies : Synthesize a ¹⁴C-labeled analog ( ’s Smiles notation can guide labeling positions) to track metabolite pathways .

Basic: How can researchers design structure-activity relationship (SAR) studies for derivatives?

- Core modifications : Substitute naphthyl or phenyl groups with halogens or electron-withdrawing groups (e.g., ’s 3-chlorophenyl derivative).

- Urea linker variations : Replace urea with thiourea or amide groups.

- Assay design : Test analogs in parallel using high-throughput screening (HTS) against target receptors. Use multivariate analysis (PCA) to correlate structural features with activity .

Advanced: What methodologies are critical for investigating environmental fate and degradation pathways?

- Photolysis studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions; analyze breakdown products via HRMS.

- Soil/water partitioning : Use OECD Guideline 106 to measure log Kow and assess bioaccumulation potential.

- Microbial degradation : Incubate with activated sludge or soil microbiota; quantify degradation via isotope dilution assays (’s atmospheric chemistry methods can guide scavenging studies) .

Advanced: How can researchers integrate this compound into a broader theoretical framework (e.g., CNS drug discovery)?

Link to established theories:

- Allosteric modulation : Position the compound within benzodiazepine receptor modulation theory (e.g., ’s patent on related salts).

- Free-Wilson analysis : Deconstruct the molecule into pharmacophoric units (naphthylurea, dihydrobenzodiazepine) to quantify contributions to binding affinity.

- Systems pharmacology : Model network interactions using platforms like STRING-DB to predict off-target effects .

Basic: What safety protocols are essential for handling this compound in lab settings?

- PPE : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Conduct reactions in fume hoods due to volatile solvents (DMF, POCl₃; ).

- Waste disposal : Neutralize acidic byproducts before disposal. Follow institutional guidelines for urea-containing waste .

Advanced: How can researchers resolve crystallinity issues during formulation development?

- Polymorph screening : Use solvent-drop grinding with 20 solvents (e.g., ethanol, acetonitrile) to identify stable crystalline forms.

- Co-crystallization : Introduce co-formers (e.g., succinic acid) via slurry methods.

- Thermal analysis : Perform DSC/TGA to map phase transitions and identify amorphous regions ( ’s salt forms may offer stability insights) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.